
12,13-Epoxy-9-octadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,13-EpOME(9) is a long-chain fatty acid.
Scientific Research Applications
Biochemical Transformations and Mechanisms
- 12,13-Epoxy-9-octadecenoic acid is a product of linoleic acid hydroperoxide reaction with hematin, forming several related compounds through electron reduction pathways and radical reactions (Dix & Marnett, 1985).
- It's also formed during the reaction of 13-L-hydroperoxy-cis-9, trans-11-octadecadienoic acid, indicating complex biochemical processes involving fatty acids (Gardner, Weisleder & Kleiman, 1978).
Industrial Applications
- Vernolic acid, which contains 12,13-epoxy-9-octadecenoic acid, is used in paints, plastic formulations, and protective coatings due to its epoxy fatty acid composition (Seither, Avdiushko & Hildebrand, 1997).
Enzymatic and Catalytic Studies
- Enzymes catalyzing the formation of 12,13-epoxy-9-octadecenoic acid have been identified, and their genes cloned, showing potential for bioengineering fatty acids (Lee et al., 1998).
- The enzyme allene oxide cyclase, which catalyzes the cyclization of 12,13-epoxy-9-octadecenoic acid derivatives, has been purified and characterized, indicating its role in plant lipid metabolism (Ziegler et al., 1997).
Chemical and Physical Properties
- Various studies have analyzed the structural aspects of 12,13-epoxy-9-octadecenoic acid and related compounds, providing insights into their physical and chemical properties (Van Os Cornelis P.A et al., 1982).
properties
CAS RN |
6799-85-5 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(E)-11-(3-pentyloxiran-2-yl)undec-9-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8+ |
InChI Key |
CCPPLLJZDQAOHD-DHZHZOJOSA-N |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C/CCCCCCCC(=O)O |
SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |
synonyms |
12,13-EOA 12,13-epoxy-9(Z)-octadecenoic acid 12,13-epoxy-9-octadecenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



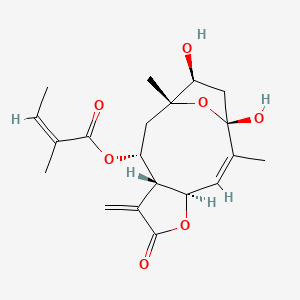
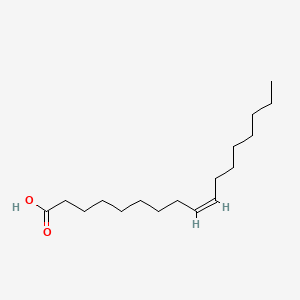

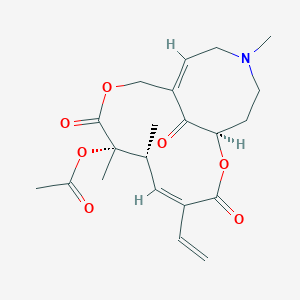
![N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide](/img/structure/B1237912.png)
![N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide](/img/structure/B1237915.png)
![N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide](/img/structure/B1237916.png)


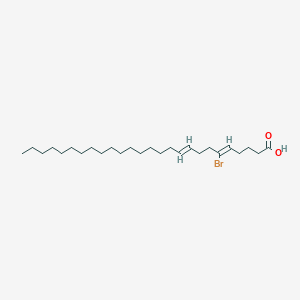
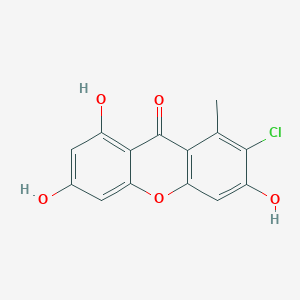

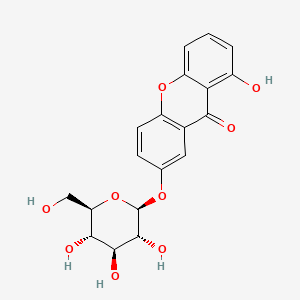
![N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1237928.png)